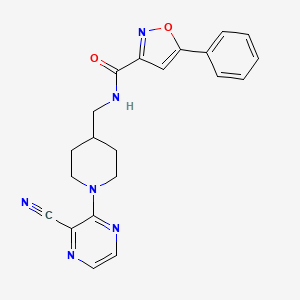

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2/c22-13-18-20(24-9-8-23-18)27-10-6-15(7-11-27)14-25-21(28)17-12-19(29-26-17)16-4-2-1-3-5-16/h1-5,8-9,12,15H,6-7,10-11,14H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUBIFYLJSGGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and research findings related to its pharmacological effects.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes:

- Piperidine moiety : Contributes to its biological activity.

- Cyanopyrazine substituent : Enhances interaction with biological targets.

- Isoxazole ring : Implicated in various biological activities.

The synthesis typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice to ensure high yields and purity. The general synthetic pathway can be summarized as follows:

- Formation of the piperidine core .

- Introduction of the cyanopyrazine group .

- Coupling with the isoxazole carboxamide .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound's analogs have shown moderate cytotoxicity against HL-60 (human promyelocytic leukemia) cells, with IC50 values indicating effective inhibition of cell growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(analog) | HL-60 | 28 |

| Doxorubicin | HL-60 (control) | 0.5 |

These results suggest that modifications to the piperidine structure can enhance cytotoxicity, potentially through mechanisms involving oxidative stress or apoptosis induction .

Antiviral Activity

Similar compounds have also been evaluated for antiviral properties, particularly against HIV and other viruses. The presence of the piperidine and isoxazole rings may facilitate interactions with viral proteins, inhibiting their replication.

While the exact mechanism of action for this compound remains partially elucidated, studies suggest it may involve:

- Inhibition of key enzymes : Such as kinases involved in cancer cell proliferation.

- Interaction with DNA/RNA : Potentially disrupting viral replication processes.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate favorable absorption characteristics, although further research is necessary to assess metabolic pathways and potential toxicity profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure–activity relationships (SAR). For example:

- Study on 3-cyanopyrazine derivatives showed promising results in inhibiting tumor growth in vitro.

- Evaluation of isoxazole derivatives highlighted their potential as selective inhibitors in cancer therapy.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure combining several pharmacophores, including:

- Piperidine ring : Known for its role in various pharmaceutical agents.

- Isoxazole moiety : Often associated with neuroactive compounds.

- Cyanopyrazine group : Implicates potential interactions with biological targets.

Molecular Formula : C20H21N5O

Molecular Weight : 361.4 g/mol

Research indicates that this compound exhibits a range of biological activities, which are summarized below:

| Activity Type | Description |

|---|---|

| Anticancer | Potential to inhibit cancer cell growth by targeting specific pathways. |

| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |

| Neuropharmacological | Modulates neurotransmitter receptors, possibly affecting mood and cognition. |

| Enzyme Inhibition | Inhibits key enzymes involved in metabolic pathways, influencing cellular functions. |

Case Studies and Research Findings

- Anticancer Activity :

-

Neuropharmacological Effects :

- Research has shown that compounds with similar structures can modulate neurotransmitter systems, which may lead to therapeutic benefits in neurodegenerative diseases . The specific mechanisms of action for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide are still under investigation but may involve receptor modulation.

- Antimicrobial Properties :

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s piperidine-carboxamide scaffold and heterocyclic substituents are shared with several pharmacologically active molecules. Below is a comparative analysis based on structural and functional attributes:

Table 1: Key Structural and Functional Comparisons

Pharmacokinetic and Binding Considerations

- Cyanopyrazine vs.

- Isoxazole vs. Naphthyridine : The compact isoxazole ring (vs. Goxalapladib’s naphthyridine) suggests higher metabolic stability but reduced planar surface area for protein binding .

- Piperidine Substitution : Unlike fentanyl analogs , the target compound’s piperidine is substituted with a carboxamide-linked isoxazole rather than a phenethyl group, likely avoiding opioid receptor activity.

Q & A

Basic: What synthetic strategies are recommended for preparing N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide?

Methodological Answer:

The synthesis involves multi-step processes, starting with the construction of the pyrazine and isoxazole cores. A typical approach includes:

- Step 1: Condensation of 3-cyanopyrazine with piperidine derivatives to form the 1-(3-cyanopyrazin-2-yl)piperidine intermediate, as seen in pyrazole-based syntheses .

- Step 2: Functionalization of the piperidine ring via reductive amination or alkylation to introduce the methyl bridge.

- Step 3: Coupling the isoxazole-3-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt), analogous to methods for pyrazole-isoxazole hybrids .

- Critical Validation: Use HPLC (≥98% purity) and NMR to confirm regioselectivity and avoid positional isomerism in the pyrazine and isoxazole rings .

Advanced: How can molecular docking studies be optimized to predict binding affinity for cannabinoid receptors (e.g., CB1)?

Methodological Answer:

- Conformational Sampling: Perform AM1 molecular orbital calculations to identify low-energy conformers of the compound, focusing on the pyrazole C3 substituent and piperidine N-protonation states, as these dictate receptor interaction .

- Pharmacophore Alignment: Align the compound with known agonists/antagonists (e.g., SR141716) using unified pharmacophore models that emphasize aromatic stacking (C5 phenyl) and steric bulk (piperidine-methyl bridge) .

- CoMFA/QSAR: Apply Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with binding data (e.g., Ki values from radioligand displacement assays). Cross-validate models using leave-one-out methods (rcv<sup>2</sup> > 0.5) .

Basic: What spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

- FTIR: Confirm carbonyl (C=O, ~1650–1700 cm<sup>−1</sup>) and cyano (C≡N, ~2200 cm<sup>−1</sup>) groups to rule out hydrolysis or side reactions .

- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks for the isoxazole ring (δ 6.2–6.8 ppm for C4-H) and piperidine protons (δ 2.5–3.5 ppm for N-CH2), ensuring no diastereomeric impurities from the piperidine bridge .

- HPLC-MS: Use reverse-phase C18 columns (ACN/water gradient) with MS detection to verify molecular weight and purity (>95%) .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data for analogs with varying substituents?

Methodological Answer:

- Data Normalization: Control for assay variability (e.g., membrane prep differences in radioligand binding) by normalizing Ki values against a reference antagonist (e.g., SR141716) .

- Substituent Clustering: Group analogs by substituent properties (e.g., logP, Hammett σ) to identify trends. For example, electron-withdrawing groups on the pyrazine ring may enhance CB1 affinity but reduce solubility .

- Contradiction Testing: Synthesize and test "outlier" analogs with conflicting SAR predictions. For instance, if a bulky substituent unexpectedly improves affinity, evaluate its steric complementarity via X-ray crystallography .

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Key stability risks include hydrolysis of the cyanopyrazine group or oxidation of the isoxazole ring .

- pH Stability: Test solubility and degradation in buffers (pH 1–10) to identify optimal storage pH (e.g., lyophilized form for hygroscopic compounds) .

Advanced: Design a study to determine if the compound acts as a neutral antagonist or inverse agonist.

Methodological Answer:

- Receptor Activation Assays: Use cAMP accumulation assays in CB1-transfected cells. Neutral antagonists block agonist-induced cAMP changes, while inverse agonists suppress basal activity (e.g., SR141716 reduces constitutive receptor activity) .

- Structural Probes: Introduce mutations in the CB1 receptor (e.g., F200L) known to alter inverse agonism. If the compound’s activity diminishes, it suggests inverse agonist behavior dependent on specific hydrophobic interactions .

- In Vivo Correlation: Compare behavioral outcomes (e.g., hypothermia, catalepsy) in wild-type vs. CB1 knockout mice to isolate receptor-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.